Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)-

Description

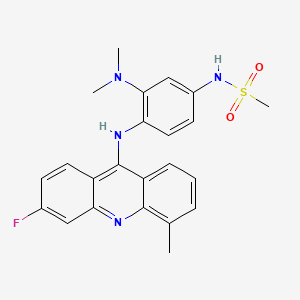

The compound Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)- features a methanesulfonamide group attached to a phenyl ring substituted with a dimethylamino group and a 9-acridinylamine moiety. The acridinyl group is further modified with a 3-fluoro and 5-methyl substituent, imparting distinct electronic and steric properties.

Properties

CAS No. |

88914-38-9 |

|---|---|

Molecular Formula |

C23H23FN4O2S |

Molecular Weight |

438.5 g/mol |

IUPAC Name |

N-[3-(dimethylamino)-4-[(3-fluoro-5-methylacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C23H23FN4O2S/c1-14-6-5-7-18-22(14)26-20-12-15(24)8-10-17(20)23(18)25-19-11-9-16(27-31(4,29)30)13-21(19)28(2)3/h5-13,27H,1-4H3,(H,25,26) |

InChI Key |

YKYBTUDHDNMDFI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)F)NC4=C(C=C(C=C4)NS(=O)(=O)C)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Acridinyl Group

The target compound’s activity and physicochemical properties are influenced by substitutions on the acridinyl ring. Key analogues include:

Compound 1 (CAS 88914-39-0)

- Structure: N-(4-((3-chloro-5-methyl-9-acridinyl)amino)-3-(dimethylamino)phenyl)methanesulfonamide

- Key Difference : Chlorine replaces fluorine at the acridinyl 3-position.

Compound 2 (CAS 106521-57-7)

- Structure: N-[3-(dimethylamino)-4-[(3-fluoro-5-methoxyacridin-9-yl)amino]phenyl]methanesulfonamide

- Key Difference : Methoxy (OCH₃) replaces methyl (CH₃) at the acridinyl 5-position.

Compound 3 (CAS 106521-58-8)

- Structure: N-{4-[(3-bromo-5-methoxyacridin-9-yl)amino]-3-(dimethylamino)phenyl}methanesulfonamide

- Key Difference : Bromine replaces fluorine at position 3, and methoxy is present at position 3.

- Impact : Bromine’s bulkiness may introduce steric hindrance, affecting binding to biological targets. The dual substitution (Br and OCH₃) could synergistically modulate both electronic and solubility profiles .

Structural Comparison Table

Functional Group Impact on Bioactivity

- Halogen Substitutions : Fluorine’s electronegativity enhances dipole interactions in binding pockets, while chlorine and bromine may prioritize hydrophobic interactions .

- Methyl vs. Methoxy : Methyl groups enhance metabolic stability, whereas methoxy groups improve solubility but may increase susceptibility to oxidative metabolism .

- Heterocyclic Variations : Compounds like Sulfatinib (pyrimidine-indole core) demonstrate that sulfonamide derivatives can target kinases, suggesting the target compound’s acridinyl group might confer DNA-targeting mechanisms instead .

Comparison with Agrochemical Sulfonamides

- Sulfentrazone (CAS Not Provided): A triazole-containing sulfonamide herbicide. Unlike the target compound, its dichlorophenyl and triazole groups optimize herbicidal activity via protoporphyrinogen oxidase inhibition .

- Mefluidide : Features a trifluoromethylsulfonamide group, highlighting how electron-withdrawing substituents enhance agrochemical efficacy .

Biological Activity

Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)- (CAS No. 88914-38-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C23H23FN4O3S

- Molecular Weight : 454.5 g/mol

- IUPAC Name : N-[3-(dimethylamino)-4-[(3-fluoro-5-methylacridin-9-yl)amino]phenyl]methanesulfonamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The acridine core structure allows the compound to intercalate with DNA and modulate gene expression, which is pivotal in cancer therapeutics.

Potential Mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Antioxidant Activity : It exhibits properties that can scavenge free radicals, reducing oxidative stress.

- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis through modulation of signaling pathways such as PI3K/Akt and ERK.

Biological Activity Overview

The biological activities of Methanesulfonamide, N-(3-(dimethylamino)-4-((3-fluoro-5-methyl-9-acridinyl)amino)phenyl)- have been explored in various studies:

| Activity | Description |

|---|---|

| Anticancer | Inhibits proliferation of cancer cell lines through apoptosis induction. |

| Neuroprotection | Protects against neurotoxic agents in vitro, potentially useful for neurodegenerative diseases. |

| Antioxidant | Reduces oxidative stress markers in cellular models. |

Case Studies and Research Findings

-

Anticancer Studies :

- A study demonstrated that the compound significantly inhibited the growth of multiple cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction via mitochondrial pathways.

- Neuroprotective Effects :

- Oxidative Stress Reduction :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.